3,2'-Dihydroxychalcone
CAS No.: 36574-83-1
Cat. No.: VC21339746
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 36574-83-1 |
---|---|
Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+ |
Standard InChI Key | BLEVPIDFNNFTHJ-CMDGGOBGSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)O)O |
SMILES | C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O |
Chemical Identity and Structure
Molecular Characteristics
3,2'-Dihydroxychalcone (C15H12O3) is a chalcone with a molecular weight of 240.25 g/mol. The compound features hydroxyl groups at the 3-position of one aromatic ring and the 2'-position of the other ring, connected by an α,β-unsaturated carbonyl system . This positioning of hydroxyl groups contributes significantly to its chemical reactivity and biological properties.
Identification Details
The compound is registered with CAS number 36574-83-1 and is known by several synonyms including 2',3-dihydroxychalcone and (E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one . These alternative names reflect different naming conventions but refer to the same chemical entity.
Table 1: Chemical Identity of 3,2'-Dihydroxychalcone
Property | Information |
---|---|
Primary Name | 3,2'-Dihydroxychalcone |
CAS Registry Number | 36574-83-1 |
Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
Synonyms | 2',3-Dihydroxychalcone; (E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one; 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)- |
PubChem CID | 5270542 |
Physical and Spectral Properties
Physical Properties
While comprehensive physical property data specific to 3,2'-Dihydroxychalcone is limited in the literature, research indicates it likely exists as crystals with a melting point in the range of 167-168°C . The compound appears as orange powdery crystals after synthesis and purification .
Spectral Characteristics
The spectral data helps confirm the structure and purity of 3,2'-Dihydroxychalcone:
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1H NMR Spectroscopy: The compound shows characteristic peaks at δ 8.39 and 8.22 for the trans-olefinic protons (CH=CH), confirming the α,β-unsaturated system typical of chalcones .
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Infrared Spectroscopy: IR spectrum demonstrates distinctive bands for hydroxyl groups and the trans configuration of the olefinic bond .
Synthesis Methodologies
Classical Condensation Approach
The traditional method for synthesizing 3,2'-Dihydroxychalcone involves a base-catalyzed Claisen-Schmidt condensation between 2-hydroxyacetophenone and 3-hydroxybenzaldehyde . This condensation reaction creates the α,β-unsaturated carbonyl system characteristic of chalcones.
According to documented procedures, the synthesis follows this general approach:
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2-Hydroxyacetophenone and 3-hydroxybenzaldehyde are dissolved in ethanol in equimolar proportions
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A strong base (typically KOH or NaOH solution) is added dropwise as a catalyst
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The reaction mixture is maintained at controlled temperature (typically room temperature to 30°C) under nitrogen atmosphere
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After completion, the mixture is acidified with HCl, resulting in precipitation of the product
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Purification is achieved through filtration, recrystallization, and often column chromatography
The reported yield for this synthesis method ranges between 15-24%, with the product appearing as orange powdery crystals .
Table 2: Synthesis Parameters for 3,2'-Dihydroxychalcone
Parameter | Details |
---|---|
Starting Materials | 2-Hydroxyacetophenone and 3-hydroxybenzaldehyde |
Catalyst | KOH or NaOH (alkaline medium) |
Solvent | Ethanol |
Reaction Conditions | Typically room temperature to 30°C under nitrogen |
Purification Methods | Recrystallization from ethanol-water mixture; column chromatography |
Typical Yield | 23.6% as reported in literature |
Product Appearance | Orange powdery crystals |
Complex Formation Capabilities
Metal Complexation Properties
One significant aspect of 3,2'-Dihydroxychalcone is its ability to form complexes with metal ions, particularly gallium(III). Research has established that 3,2'-Dihydroxychalcone forms a 1:1 ligand:metal (L:M) stoichiometric complex with Ga(III) . This complex formation is facilitated by the presence of hydroxyl groups that can coordinate with metal ions.
Equilibrium Constants
The apparent equilibrium constant (pK) for the 3,2'-Dihydroxychalcone-Ga(III) complex has been determined to be 3.40 ± 0.17 . This value provides insight into the stability of the complex and its potential applications in coordination chemistry. Compared to other chalcone-gallium complexes, such as 2',4',3-trihydroxychalcone-Ga(III) which has a pK of 4.35 ± 0.38, the 3,2'-Dihydroxychalcone complex shows different stability characteristics, likely due to the specific positioning of its hydroxyl groups .
Table 3: Metal Complexation Properties of 3,2'-Dihydroxychalcone
Property | Value |
---|---|
Complex with Ga(III) | Forms 1:1 (L:M) complex |
Apparent Equilibrium Constant (pK) | 3.40 ± 0.17 |
Complex Formation Mechanism | Likely involves coordination through hydroxyl and carbonyl groups |
Spectral Changes Upon Complexation | Significant changes in UV-visible absorption spectrum |
Structural Comparison with Related Compounds
Comparison with Other Dihydroxychalcones
The position of hydroxyl groups in chalcone derivatives significantly influences their chemical behavior and biological activities. 3,2'-Dihydroxychalcone differs from other dihydroxychalcones primarily in its hydroxylation pattern:
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3,2'-Dihydroxychalcone: Hydroxyl groups at positions 3 and 2'
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2,2'-Dihydroxychalcone: Hydroxyl groups at positions 2 and 2'
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2',4'-Dihydroxychalcone: Hydroxyl groups at positions 2' and 4'
These structural differences result in varied physical properties. For instance, the melting point of 3,2'-Dihydroxychalcone (167-168°C) differs from that of 2,2'-Dihydroxychalcone (160.4-161.1°C) and 2',4'-Dihydroxychalcone (170°C) , indicating how hydroxyl position affects crystal packing and intermolecular forces.
Structure-Activity Relationships
Research on dihydroxychalcones suggests that the positioning of hydroxyl groups significantly impacts biological activity. The presence of a hydroxyl group at the 2' position, as found in 3,2'-Dihydroxychalcone, is particularly important for certain biological activities . This position allows for the formation of an intramolecular hydrogen bond with the carbonyl group, which can affect the compound's reactivity and interaction with biological targets.
Table 4: Comparison of Selected Dihydroxychalcones
Compound | Hydroxyl Positions | Melting Point | Key Characteristics |
---|---|---|---|
3,2'-Dihydroxychalcone | 3 and 2' | 167-168°C | Forms 1:1 complex with Ga(III); pK = 3.40 ± 0.17 |
2,2'-Dihydroxychalcone | 2 and 2' | 160.4-161.1°C | Potent inhibitor of glutathione S-transferases; sensitizes cancer cells to chemotherapeutic agents |
2',4'-Dihydroxychalcone | 2' and 4' | 170°C | Studied for antidepressant activities |
Research Applications and Future Directions
Current Research Applications
3,2'-Dihydroxychalcone has applications in several research areas:
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Coordination Chemistry: Its ability to form complexes with metals makes it valuable for studying metal-ligand interactions and developing potential metallodrugs .
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Structure-Activity Relationship Studies: The compound serves as an important structural variant in understanding how hydroxyl group positioning affects biological activities in chalcones.
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Synthetic Precursor: As a chalcone, it can serve as a precursor for synthesizing other flavonoid derivatives through cyclization and other transformations.
Future Research Opportunities
Several promising research directions for 3,2'-Dihydroxychalcone emerge from current understanding:
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Comprehensive Biological Profiling: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties would provide valuable insights into its potential therapeutic applications.
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Metal Complex Biochemistry: Further investigation of its metal complexes could reveal applications in diagnostic imaging, therapeutic metal delivery, or enzyme inhibition.
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Synthetic Modifications: Development of semi-synthetic derivatives with enhanced bioactivity or improved pharmacokinetic properties represents an important avenue for medicinal chemistry research.
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Mechanism of Action Studies: Elucidation of its interactions with specific biological targets would deepen understanding of structure-activity relationships in chalcones.
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